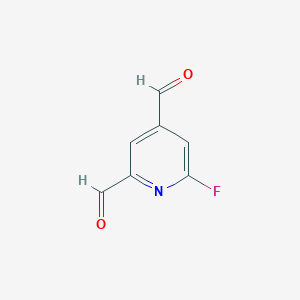
6-Fluoropyridine-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoropyridine-2,4-dicarbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H4FNO2 and a molecular weight of 153.11 g/mol This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions of the pyridine ring, along with a fluorine atom at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoropyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoropyridine-2,4-dicarboxylic acid.
Reduction: 6-Fluoropyridine-2,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Fluoropyridine-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Fluoropyridine-2,4-dicarbaldehyde is largely determined by its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine-6-carboxaldehyde: Similar structure but with a single aldehyde group.
6-Fluoropyridine-2-carboxaldehyde: Similar structure but with a single aldehyde group.
2,6-Difluoropyridine: Contains two fluorine atoms but no aldehyde groups.
Uniqueness
6-Fluoropyridine-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups and a fluorine atom, which confer distinct reactivity and properties compared to other fluorinated pyridines. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C7H4FNO2 |
|---|---|
Poids moléculaire |
153.11 g/mol |
Nom IUPAC |
6-fluoropyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H4FNO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H |
Clé InChI |
BONNQTSHZMFVEL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















